molecular formula C9H16O3 B2893539 2-(Dimethoxymethyl)cyclohexanone CAS No. 15839-38-0

2-(Dimethoxymethyl)cyclohexanone

Cat. No. B2893539
CAS RN: 15839-38-0
M. Wt: 172.224
InChI Key: UVTSUSLMEDDPHJ-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)cyclohexanone is a chemical compound with the CAS Number: 15839-38-0. It has a molecular weight of 172.22 and is a liquid at room temperature . The IUPAC name for this compound is this compound .


Synthesis Analysis

Stereochemical isomers with hydroxy groups were synthesized by reacting this compound with propargylmagnesium bromide . The stereochemical structures were identified by NMR spectral interpretation and the geometry optimization .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h7,9H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a colorless oily liquid at room temperature with a characteristic odor . Its molecular weight is approximately 172.22 .

Scientific Research Applications

  • Catalysis and Mechanistic Investigation : A study by Pun, Diao, & Stahl (2013) explored the aerobic dehydrogenation of cyclohexanones to phenols, providing insight into the mechanism of catalyst evolution and the role of nanoparticles in the process.

  • Stereochemical Synthesis : Liu et al. (2000) conducted research on synthesizing stereochemical isomers by reacting 2-(dimethoxymethyl)cyclohexanone with propargylmagnesium bromide, contributing to the understanding of stereochemistry in organic compounds (Liu et al., 2000).

  • Optimization in Synthesis : Pertiwi et al. (2016) aimed at optimizing the concentration of NaOH in the synthesis of 2.6-bis-(3’,4’-dimethoxybenzylidene) cyclohexanone, shedding light on the importance of catalyst concentration for yield maximization (Pertiwi et al., 2016).

  • Solid-state and Solution Studies : Research by Wanat et al. (1986) involved the study of lithiated cyclohexanones, including 2-carbomethoxycyclohexanone, providing valuable information about the structural and solubility properties of these compounds (Wanat et al., 1986).

  • Analytical Method Development : Medvedovici et al. (2004) developed a method for determining 2-[(dimethylamino)methyl]cyclohexanone in pharmaceuticals, highlighting the importance of analytical techniques in quality control (Medvedovici et al., 2004).

  • NMR and Thermodynamic Study : Taskinen (1998) conducted a study on cyclohexanone dimethyl acetals using 13C NMR spectroscopy, contributing to the understanding of molecular structures and thermodynamics (Taskinen, 1998).

Safety and Hazards

The safety information for 2-(Dimethoxymethyl)cyclohexanone includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(dimethoxymethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTSUSLMEDDPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCCC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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